molecular formula C19H21N5O2 B5211777 N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine

N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine

Cat. No. B5211777
M. Wt: 351.4 g/mol
InChI Key: NWFNACIMQCUFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine, commonly known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPP is a small molecule inhibitor that selectively targets protein kinases, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

MPP selectively binds to the ATP-binding site of protein kinases, preventing them from carrying out their normal functions. This leads to the inhibition of cellular processes that are dependent on these kinases, ultimately resulting in the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
MPP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPP is its selectivity for protein kinases, which makes it a promising candidate for the development of targeted therapies. However, its low solubility and poor pharmacokinetic properties present significant challenges in its development as a therapeutic agent.

Future Directions

Future research on MPP should focus on improving its pharmacokinetic properties and developing more efficient synthesis methods. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. The development of MPP derivatives with improved selectivity and efficacy could also be explored.

Synthesis Methods

The synthesis of MPP involves a multi-step process that starts with the reaction of 4-methoxyaniline with 2-chloropyrazolo[1,5-a]pyrimidine to form 4-methoxyphenylpyrazolo[1,5-a]pyrimidine. This intermediate is then coupled with piperidine-3-carboxylic acid to form the final product, N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine.

Scientific Research Applications

MPP has been extensively studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to selectively inhibit protein kinases, which are involved in many cellular processes, including cell growth, differentiation, and apoptosis.

properties

IUPAC Name

[3-(4-methoxyanilino)piperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-26-16-7-5-14(6-8-16)21-15-4-2-10-23(13-15)19(25)17-12-18-20-9-3-11-24(18)22-17/h3,5-9,11-12,15,21H,2,4,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFNACIMQCUFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=NN4C=CC=NC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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